molecular formula C15H13ClFN3O2 B4652290 N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide

N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B4652290
M. Wt: 321.73 g/mol
InChI Key: APKHPPGCPQHWRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursor chemicals in the presence of catalysts under controlled conditions. For example, Sharma et al. (2018) reported the synthesis of a similar compound by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU (Sharma et al., 2018). This method emphasizes the importance of selecting appropriate reactants and conditions for achieving the desired product.

Molecular Structure Analysis

Molecular structure analysis often involves crystallography to determine the precise arrangement of atoms within a molecule. For instance, the crystal structure of a related molecule was solved using direct methods and refined to reveal specific intermolecular H-bonds, showcasing the compound's structural complexity (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds can be complex, involving multiple steps and yielding various derivatives. Sunder et al. (2013) synthesized derivatives by reacting pyrazole with substituted acetamides, highlighting the compound's reactivity and potential for forming different chemical structures (Sunder & Maleraju, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. The detailed analysis of these properties helps in predicting the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability under various conditions, and the potential for undergoing specific reactions, are essential for comprehensively understanding a compound's characteristics. Studies such as those by Farouk et al. (2021), which investigated the reactivity of a compound towards primary and heterocyclic amines, contribute to this understanding by elucidating potential chemical behaviors and applications (Farouk, Ibrahim, & El-Gohary, 2021).

Safety and Hazards

Safety and hazard information for a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide” is not available in the sources .

properties

IUPAC Name

N-[3-[(4-chloro-2-fluorophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c1-9(21)18-11-3-2-4-12(8-11)19-15(22)20-14-6-5-10(16)7-13(14)17/h2-8H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHPPGCPQHWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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